An In-depth Technical Guide to the Synthesis and Properties of 2-Methoxy-2-methylpropan-1-ol
An In-depth Technical Guide to the Synthesis and Properties of 2-Methoxy-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of 2-Methoxy-2-methylpropan-1-ol, a primary alcohol with potential applications in organic synthesis and drug development. This document details a feasible synthetic pathway, summarizes its physicochemical properties, and outlines relevant experimental protocols.
Introduction
2-Methoxy-2-methylpropan-1-ol (CAS No. 22665-67-4) is a bifunctional organic molecule containing both a hydroxyl and a methoxy (B1213986) group. Its structure, featuring a neopentyl-like backbone, offers unique steric and electronic properties that can be exploited in the synthesis of more complex molecules. This guide serves as a technical resource for chemists and pharmaceutical scientists interested in the preparation and utilization of this compound.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2-Methoxy-2-methylpropan-1-ol. While experimentally determined data is limited, the following values have been reported or are estimated based on its structure.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 104.15 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 123.6 ± 8.0 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 0.9 ± 0.1 g/cm³ | --INVALID-LINK--[2] |
| CAS Number | 22665-67-4 | --INVALID-LINK--[1] |
Synthesis of 2-Methoxy-2-methylpropan-1-ol
A plausible and efficient synthetic route to 2-Methoxy-2-methylpropan-1-ol involves a two-step process starting from 2-methoxy-2-methylpropanoic acid. The first step is the esterification of the carboxylic acid to its methyl ester, followed by the reduction of the ester to the desired primary alcohol.
Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of Methyl 2-methoxy-2-methylpropanoate
This procedure is based on a general Fischer esterification method.[3][4]
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Materials:
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2-methoxy-2-methylpropanoic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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-
Procedure:
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In a round-bottom flask, dissolve 2-methoxy-2-methylpropanoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 eq.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq.) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours (the reaction can be monitored by Thin Layer Chromatography (TLC)).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-methoxy-2-methylpropanoate.
-
The crude product can be purified by distillation under reduced pressure.
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Step 2: Synthesis of 2-Methoxy-2-methylpropan-1-ol
This protocol is adapted from standard procedures for the reduction of esters using lithium aluminum hydride (LiAlH₄).[5]
-
Materials:
-
Methyl 2-methoxy-2-methylpropanoate
-
Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) or a suitable quenching agent (e.g., Fieser workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Three-necked round-bottom flask
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Dropping funnel
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Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
-
Procedure:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations must be carried out under a dry, inert atmosphere, and all glassware must be thoroughly dried.
-
In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH₄ (e.g., 1.5-2.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl 2-methoxy-2-methylpropanoate (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture can be heated to reflux for a few hours to ensure the reaction goes to completion (monitor by TLC).
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Quenching: Carefully and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that produces hydrogen gas. An alternative and often safer method is the Fieser workup: for 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or another suitable organic solvent.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain the crude 2-Methoxy-2-methylpropan-1-ol.
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The product can be purified by distillation under reduced pressure.
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Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the methoxy group, the methylene (B1212753) protons adjacent to the alcohol, and the hydroxyl proton.
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¹³C NMR: The carbon NMR spectrum should exhibit signals corresponding to the different carbon environments within the molecule.
Conclusion
This technical guide provides a foundational understanding of the synthesis and properties of 2-Methoxy-2-methylpropan-1-ol. The outlined two-step synthetic pathway offers a viable method for its preparation in a laboratory setting. Further research to establish a complete and experimentally verified profile of its physical, chemical, and spectroscopic properties is encouraged to facilitate its broader application in chemical synthesis and drug discovery.
References
- 1. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-2-methyl-1-propanol | CAS#:22665-67-4 | Chemsrc [chemsrc.com]
- 3. quora.com [quora.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methoxy-2-methyl-1-propanol(22665-67-4) 1H NMR [m.chemicalbook.com]
